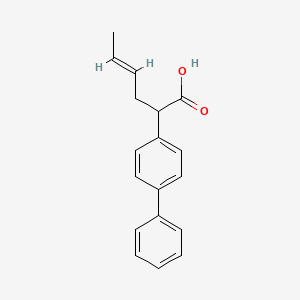
Xenyhexenic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenyhexenic acid is a biochemical.
Biological Activity
Xenyhexenic acid, a compound of interest in recent biochemical research, exhibits a range of biological activities that merit detailed exploration. This article provides an overview of its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a fatty acid derivative that has been studied for its antimicrobial properties. Its structure and functional groups suggest potential interactions with biological membranes, making it a candidate for further investigation in the field of antimicrobial agents.
The antibacterial activity of this compound has been linked to its ability to disrupt bacterial cell membranes. This disruption leads to increased permeability, resulting in cell lysis and death. Studies have shown that fatty acids can integrate into lipid bilayers, altering their integrity and function.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial effects of various fatty acids, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of several conventional antibiotics. -
Biofilm Formation Inhibition :
Another critical aspect of this compound's biological activity is its ability to inhibit biofilm formation. Biofilms are protective structures formed by bacteria that complicate treatment strategies. In laboratory settings, this compound demonstrated a reduction in biofilm biomass by up to 70% in S. epidermidis cultures.- Biofilm Reduction Results :
Concentration (mg/L) Biofilm Reduction (%) 16 30 32 50 64 70
Safety and Toxicity Profile
The safety profile of this compound has been assessed through hemolytic assays, which measure the lysis of red blood cells. Preliminary findings suggest low hemolytic activity, indicating that the compound may be well-tolerated at therapeutic doses.
-
Hemolytic Activity Results :
Concentration (mg/L) Hemolysis (%) 0 0 100 <5 200 <10
Properties
CAS No. |
95040-85-0 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(E)-2-(4-phenylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |
InChI Key |
ZVRCODPBROUJIT-NSCUHMNNSA-N |
SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenyhexenic acid; CV-57533; CV 57533; CV57533. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















